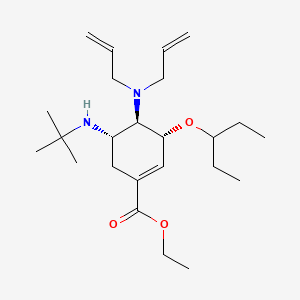
5,6-Dichloro-1-methylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1-methylisoindoline is a chemical compound with the molecular formula C9H9Cl2N. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-methylisoindoline typically involves the chlorination of 1-methylisoindoline. One common method is the reaction of 1-methylisoindoline with chlorine gas in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1-methylisoindoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
5,6-Dichloro-1-methylisoindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1-methylisoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: The parent compound of 5,6-Dichloro-1-methylisoindoline.
N-isoindoline-1,3-dione: Another derivative with different substitution patterns.
Substituted Isoindolines: Various isoindoline derivatives with different functional groups.
Uniqueness
This compound is unique due to the presence of two chlorine atoms at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potency and selectivity in certain applications compared to other isoindoline derivatives .
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
5,6-dichloro-1-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H9Cl2N/c1-5-7-3-9(11)8(10)2-6(7)4-12-5/h2-3,5,12H,4H2,1H3 |
InChI Key |
UNOXLAUAKJYCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CN1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)






![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)


![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)


